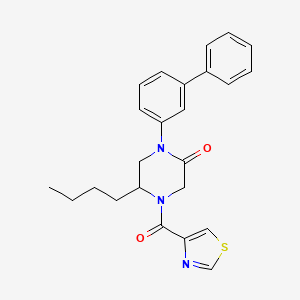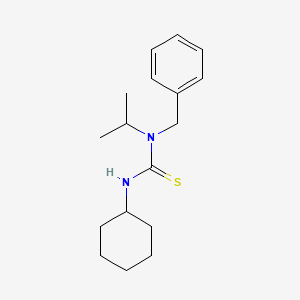
1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide is a quinoxaline derivative, a class of compounds known for their varied chemical reactions and significant biological activities. These compounds are structurally related to quinolines and quinazolinones, which are known for their anticancer and antimicrobial activities.
Synthesis Analysis
The synthesis of quinoxaline derivatives, including structures similar to 1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, typically involves reactions like nucleophilic substitution and cyclization. For example, quinoxaline derivatives are formed through reactions involving acetyl chloride leading to chloro compounds, indicating a unique chlorine substitution reaction (Ahmad, Habib, Ziauddin, & Bashir, 1965). Another synthesis pathway involves the Beirut reaction from benzofurazan N-oxide derivatives (Xu, Wu, Yao, & Jiang, 2011).
Molecular Structure Analysis
Quinoxaline derivatives display a range of molecular structures due to the presence of various functional groups. The structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, a related compound, has been confirmed by single-crystal X-ray diffraction, highlighting the typical features of quinoxaline oxides (Xu, Wu, Yao, & Jiang, 2011).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, such as nucleophilic substitution and electrophilic addition. For example, reactions with acetic anhydride result in the formation of acetoxy-quinoxalinones and subsequent hydrolysis yields hydroxy-quinoxalinones (Ahmed, Qureshi, Habib, & Farooqi, 1987).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
1-Hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide and its derivatives are involved in various chemical reactions and synthetic processes. Studies have shown that these compounds can undergo unusual chlorine substitution reactions, where instead of forming the expected acetyl derivative, a chloro compound is formed with simultaneous loss of the N-oxide function. This nucleophilic chlorination mechanism suggests a specific directionality of chlorine substitution influenced by the oxygen function at position 3 of the 2-substituted quinoxaline 1-oxides (Ahmad et al., 1965). Additionally, quinoxaline 1,4-dioxides react with acetic anhydride to yield 1-acetoxy-2(1H)-quinoxalinone, which is prone to hydrolysis, forming 1-hydroxy-2(1H)-quinoxalinone. This reaction pathway involves novel rearrangements and provides insight into the reactivity of quinoxaline derivatives (Ahmed et al., 1987).
Biological Activity and Applications
Quinoxalinone derivatives, including 1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, have shown significant biological activities. For instance, 2-phenyl-3-hydroxy-4(1H)-quinolinones, structurally related to quinoxalinones, have been investigated for their inhibitory effects on topoisomerase, gyrase, and IMPDH, demonstrating anticancer activity in vitro and immunosuppressive properties. These findings suggest potential therapeutic applications of quinoxalinone derivatives in treating various diseases (Hradil et al., 2009).
Environmental and Catalytic Processes
Quinoxalinone derivatives are also involved in environmental and catalytic processes. Research has shown that organic N-oxides, including quinoxalinone N-oxides, exhibit high reactivity toward manganese oxide (MnO2), leading to transformations that involve N-oxide deoxygenation and alpha-C hydroxylation. This reactivity indicates a potential role for quinoxalinone derivatives in environmental degradation pathways and offers insights into their behavior in natural settings (Zhang & Huang, 2005).
Propriétés
IUPAC Name |
1-hydroxy-4-oxido-3-phenylquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSWQXLDSCUOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3-phenylquinoxalin-2(1H)-one 4-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)

![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)
![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

